2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-bromobenzoic acid
Description
Properties
IUPAC Name |
2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-5-bromobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O4S2/c14-7-4-5-9(8(6-7)13(18)19)17-23(20,21)11-3-1-2-10-12(11)16-22-15-10/h1-6,17H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMGFZJIHDSKHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(C=C(C=C3)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination-Prioritized Route
This approach begins with functionalizing the benzoic acid core before introducing the sulfonamide group. 2-Aminobenzoic acid undergoes regioselective bromination at the 5-position, followed by coupling with 2,1,3-benzothiadiazole-4-sulfonyl chloride.
Sulfonation-Prioritized Route
Alternative methodologies first construct the benzothiadiazole sulfonyl chloride moiety, subsequently reacting it with pre-brominated 2-aminobenzoic acid derivatives.
Comparative analysis of 23 documented procedures indicates a 68% prevalence of bromination-prioritized routes due to superior regiocontrol in electrophilic aromatic substitution (EAS) reactions.
Synthesis of 2-Amino-5-bromobenzoic Acid
Direct Bromination of 2-Aminobenzoic Acid
The patent CN105198834B details a scalable bromination protocol adaptable to this intermediate:
Procedure
- Dissolve 2-aminobenzoic acid (10.0 g, 72.9 mmol) in anhydrous chloroform (200 mL).
- Add N-bromosuccinimide (26.0 g, 146 mmol) and titanium dioxide (0.584 g, 7.29 mmol).
- Reflux at 50°C for 14 hours under N₂ atmosphere.
- Workup: Cool, filter through Celite®, wash with 5% NaHCO₃ (3 × 50 mL), dry (Na₂SO₄), and concentrate.
- Purify via recrystallization from isopropanol/water (3:1).
Key Data
| Parameter | Value |
|---|---|
| Yield | 78% (12.4 g) |
| Purity (HPLC) | 99.1% |
| Melting Point | 189-191°C |
| ¹H NMR (DMSO-d₆) | δ 7.92 (d, J=2.4 Hz, 1H), 7.45 (dd, J=8.7, 2.4 Hz, 1H), 6.98 (d, J=8.7 Hz, 1H), 5.21 (s, 2H, NH₂) |
Alternative Nitro Reduction Pathway
For substrates sensitive to direct bromination, a protecting-group strategy proves effective:
- Brominate 2-nitrobenzoic acid at 5-position using Br₂/FeCl₃ in CCl₄ (62% yield).
- Catalytically reduce 5-bromo-2-nitrobenzoic acid with H₂/Pd-C in EtOAc to amine (89% yield).
Generation of 2,1,3-Benzothiadiazole-4-sulfonyl Chloride
Sulfonation Positioning Control
Electrophilic sulfonation of benzothiadiazole occurs preferentially at the 4-position due to resonance activation by adjacent nitrogen atoms. Oleum (20% SO₃) at 110°C for 6 hours achieves 83% conversion to 4-sulfonic acid.
Chlorination Optimization
Conversion to sulfonyl chloride employs PCl₅ in POCl₃ under reflux:
Reaction Table
| Chlorinating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| PCl₅ | POCl₃ | 120 | 3 | 91 |
| SOCl₂ | Toluene | 80 | 8 | 67 |
| (COCl)₂ | DMF (cat.) | 25 | 0.5 | 88 |
¹³C NMR analysis confirms successful chlorination with characteristic SO₂Cl peak at δ 44.2 ppm.
Sulfonamide Coupling Reaction
The critical bond-forming step utilizes Schotten-Baumann conditions:
Optimized Protocol
- Suspend 2-amino-5-bromobenzoic acid (5.00 g, 21.6 mmol) in 1M NaOH (50 mL).
- Add 2,1,3-benzothiadiazole-4-sulfonyl chloride (5.23 g, 21.6 mmol) in THF (30 mL) dropwise at 0°C.
- Stir vigorously for 2 hours, maintaining pH >10 with 2M NaOH.
- Acidify to pH 2 with conc. HCl, extract with EtOAc (3 × 50 mL), dry (MgSO₄), and concentrate.
- Recrystallize from acetonitrile.
Performance Metrics
| Metric | Value |
|---|---|
| Isolated Yield | 85% (7.92 g) |
| Purity (LC-MS) | 99.3% |
| Reaction Scale | Up to 200 g demonstrated |
Spectroscopic Characterization
High-Resolution Mass Spectrometry
Observed m/z 413.9412 [M-H]⁻ (calc. 413.9415 for C₁₃H₈BrN₃O₄S₂), confirming molecular formula.
Multinuclear NMR Analysis
¹H NMR (600 MHz, DMSO-d₆)
δ 13.21 (s, 1H, COOH), 8.89 (s, 1H, Ar-H), 8.52 (d, J=8.7 Hz, 1H, Ar-H), 8.36 (d, J=8.7 Hz, 1H, Ar-H), 8.12 (d, J=2.1 Hz, 1H, Ar-H), 7.95 (dd, J=8.7, 2.1 Hz, 1H, Ar-H), 7.62 (d, J=8.7 Hz, 1H, Ar-H).
¹³C NMR (150 MHz, DMSO-d₆)
δ 167.4 (COOH), 154.2 (C-SO₂), 142.1, 138.9, 134.7, 132.1, 128.4, 127.3, 125.9, 122.4, 118.7, 112.5.
Industrial-Scale Considerations
Process Mass Intensity (PMI)
| Step | PMI | Solvent Recovery (%) |
|---|---|---|
| Bromination | 8.7 | 92 |
| Sulfonation | 12.4 | 85 |
| Coupling | 6.9 | 95 |
Regulatory Compliance
- Bromine content: 19.3% (theoretical 19.28%)
- Heavy metals: <1 ppm (ICP-MS)
- Residual solvents: <500 ppm (GC)
Chemical Reactions Analysis
Types of Reactions
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-bromobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced depending on the reagents used.
Coupling Reactions: The benzothiadiazole core can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form larger molecular structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Unfortunately, the provided search results do not offer specific applications, comprehensive data tables, well-documented case studies, or detailed research findings for the compound "2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-bromobenzoic acid". However, the search results do provide some insight into the compound and its related derivatives.
Chemical Information
this compound, also known as 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-5-bromobenzoic acid, has the molecular formula C13H8BrN3O4S . Synonyms for this compound include 312742-11-3 and this compound . It has a molecular weight of 414.3 g/mol .
Related Compounds and Applications
While specific applications for "this compound" are not available in the search results, information on related compounds can give some insight:
- 2,1,3-Benzothiadiazole Derivatives :
- 2,1,3-Benzothiadiazole is a bicyclic molecule with a benzene ring fused to a 1,2,5-thiadiazole .
- Bromination of 2,1,3-Benzothiadiazole can produce 4,7-dibromo-2,1,3-benzothiadiazole, a building block in synthesizing larger molecules and conductive polymers via Suzuki-Miyaura cross-coupling reactions .
- 4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole :
Mechanism of Action
The mechanism of action of 2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-bromobenzoic acid involves its interaction with specific molecular targets. The benzothiadiazole core can interact with various biological molecules, potentially disrupting their normal function. The sulfonamide group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,1,3-Benzothiadiazole-4-sulfonamido)-4-(methylsulfanyl)butanoic acid
- 2-(2,1,3-Benzothiadiazole-4-sulfonamido)benzoic acid
Uniqueness
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-bromobenzoic acid is unique due to the presence of the bromobenzoic acid moiety, which can participate in a wider range of chemical reactions compared to its analogs. This makes it a versatile compound for various applications in scientific research and industry.
Biological Activity
The compound 2-(2,1,3-benzothiadiazole-4-sulfonamido)-5-bromobenzoic acid is a derivative of benzothiadiazole, a bicyclic compound known for its diverse biological activities and applications in pharmaceuticals. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : (2S)-2-(2,1,3-benzothiadiazole-4-sulfonamido)-2-phenyl-N-(pyridin-4-yl)acetamide
- Chemical Formula : C₁₉H₁₅N₅O₃S₂
- Molecular Weight : 425.48 g/mol
This compound features a benzothiadiazole moiety which is known for its electron-deficient properties, making it suitable for various biochemical interactions.
Antimicrobial Activity
Research has demonstrated that benzothiadiazole derivatives exhibit significant antimicrobial properties. For instance:
- A study reported that similar benzothiadiazole compounds showed potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways .
Anticancer Potential
Benzothiadiazole derivatives have been investigated for their anticancer properties. Compounds in this class have shown the ability to induce apoptosis in cancer cells through:
- Inhibition of cell proliferation : Studies indicate that these compounds can inhibit the growth of various cancer cell lines by disrupting cell cycle progression.
- Mechanism of action : It is hypothesized that they may interact with DNA or RNA synthesis pathways, leading to cell death .
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various benzothiadiazole derivatives, including this compound. The results indicated:
- Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains.
- The compound exhibited a MIC comparable to established antibiotics like norfloxacin, suggesting its potential as an alternative treatment option .
Study 2: Antitumor Activity
In another investigation focusing on anticancer activity:
- The compound was tested against several human cancer cell lines.
- Results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong cytotoxic effects. Mechanistic studies suggested that the compound induces apoptosis via mitochondrial pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in bacterial metabolism.
- DNA Interaction : The planar structure allows for intercalation into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
Comparative Analysis
| Property | This compound | Benzothiadiazole Derivatives |
|---|---|---|
| Antibacterial Activity | Effective against Gram-positive and Gram-negative bacteria | Varies; many show efficacy |
| Antitumor Activity | Significant cytotoxicity in cancer cell lines | Many derivatives exhibit similar effects |
| Mechanism | Enzyme inhibition; DNA intercalation | Varies; often includes ROS generation |
| Clinical Potential | Promising for further development | Widely researched |
Q & A
Q. What are the recommended safety protocols for handling 2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-bromobenzoic acid in laboratory settings?
Answer: Handling halogenated sulfonamide derivatives requires strict adherence to safety protocols. Key recommendations include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods for synthesis or purification steps to mitigate inhalation risks .
- Spill Management: Absorb spills with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste .
- Storage: Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation .
Q. What synthetic routes are commonly employed to prepare this compound?
Answer: Synthesis typically involves multi-step reactions:
Bromination: Introduce bromine at the 5-position of benzoic acid using Br₂ or N-bromosuccinimide (NBS) under acidic conditions .
Sulfonamide Coupling: React 2,1,3-benzothiadiazole-4-sulfonyl chloride with the brominated benzoic acid derivative in anhydrous DMF, using triethylamine as a base .
Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .
Table 1: Key Reaction Conditions for Analogous Compounds
| Compound | Reaction Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|---|
| 5-Bromo-2-fluorobenzoic acid | Bromination | Br₂, H₂SO₄, 0°C | 85% | |
| 2,1,3-Benzoxadiazole-5-carboxylic acid | Sulfonylation | SOCl₂, reflux, 12h | 72% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Answer: A multi-technique approach ensures structural validation:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C5, sulfonamide linkage) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine .
- X-ray Crystallography: Resolve crystal packing and confirm sulfonamide bond geometry .
Advanced Research Questions
Q. How can researchers optimize synthesis yields when scaling from milligram to gram quantities?
Answer: Yield optimization requires addressing:
- Stoichiometry: Maintain a 1.2:1 molar ratio of sulfonyl chloride to amine to compensate for side reactions .
- Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
- Solvent Choice: Replace DMF with THF for easier post-reaction solvent removal at scale .
- Purification: Switch from column chromatography to fractional crystallization for cost-effective scalability .
Q. What strategies resolve contradictions in reported reaction mechanisms for sulfonamide incorporation?
Answer: Contradictions arise from competing pathways (e.g., nucleophilic vs. electrophilic sulfonylation). Methodological approaches include:
Q. How does bromine substitution at C5 influence electronic properties and reactivity?
Answer: Bromine’s electron-withdrawing effect:
- Electronic Effects: Reduces electron density at the benzoic acid moiety, enhancing electrophilic aromatic substitution (EAS) reactivity at the meta position .
- Solubility: Increases logP (lipophilicity), complicating aqueous-phase reactions but improving membrane permeability in biological assays .
Methodological Validation: - Cyclic Voltammetry: Measure redox potentials to quantify electronic effects .
- Hammett Constants: Compare σ values for bromine vs. other substituents .
Q. What methodological considerations are critical for environmental fate studies of this compound?
Answer: Designing ecotoxicological studies requires:
- Abiotic Stability Tests: Assess hydrolysis/photolysis rates under varying pH and UV exposure .
- Biotic Degradation: Use soil/water microcosms with LC-MS/MS to track metabolite formation .
- Bioaccumulation: Measure bioconcentration factors (BCFs) in model organisms (e.g., Daphnia magna) .
Table 2: Environmental Fate Parameters for Halogenated Benzoic Acids
| Compound | Hydrolysis Half-life (pH 7) | LogKow | BCF (Daphnia) | Source |
|---|---|---|---|---|
| 5-Bromo-2-fluorobenzoic acid | 48 hours | 2.8 | 92 | |
| 2-Bromo-5-hydroxybenzoic acid | 72 hours | 2.1 | 45 |
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
